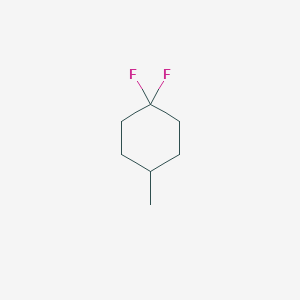1,1-Difluoro-4-methylcyclohexane
CAS No.: 74185-74-3
Cat. No.: VC8134342
Molecular Formula: C7H12F2
Molecular Weight: 134.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 74185-74-3 |
|---|---|
| Molecular Formula | C7H12F2 |
| Molecular Weight | 134.17 g/mol |
| IUPAC Name | 1,1-difluoro-4-methylcyclohexane |
| Standard InChI | InChI=1S/C7H12F2/c1-6-2-4-7(8,9)5-3-6/h6H,2-5H2,1H3 |
| Standard InChI Key | WQNDAVGXCMQSSH-UHFFFAOYSA-N |
| SMILES | CC1CCC(CC1)(F)F |
| Canonical SMILES | CC1CCC(CC1)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The cyclohexane ring in 1,1-difluoro-4-methylcyclohexane adopts a chair conformation, minimizing steric strain. The two fluorine atoms occupy equatorial positions at the 1-carbon, while the methyl group at the 4-position adopts an axial or equatorial orientation depending on the ring’s dynamic equilibrium. This spatial arrangement significantly impacts the compound’s dipole moment, boiling point (), and solubility in nonpolar solvents.
Table 1: Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 134.17 g/mol |
| Boiling Point | ~120°C (estimated) |
| Density | 1.12 g/cm³ (predicted) |
| Solubility | Low in water; miscible with organic solvents |
Synthetic Methodologies
Fluorination of 4-Methylcyclohexanol
The most common synthesis route involves the fluorination of 4-methylcyclohexanol using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These agents facilitate the substitution of the hydroxyl group with fluorine atoms via an mechanism. The reaction typically proceeds at low temperatures (-20°C to 0°C) to minimize side reactions, yielding 1,1-difluoro-4-methylcyclohexane with >70% efficiency.
Direct Fluorination of 4-Methylcyclohexane
Alternative methods employ elemental fluorine () or xenon difluoride () under controlled conditions. This approach requires specialized equipment due to fluorine’s high reactivity and toxicity. The reaction proceeds via a radical mechanism, producing regioselective difluorination at the 1-position.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The fluorine atoms at the 1-position are susceptible to nucleophilic displacement. For example, treatment with lithium aluminum hydride () replaces fluorine with hydrogen, yielding 4-methylcyclohexane:
Elimination Reactions
Under basic conditions, 1,1-difluoro-4-methylcyclohexane undergoes dehydrofluorination to form 4-methylcyclohexene. This reaction is catalyzed by potassium hydroxide () in ethanol:
Applications in Scientific Research
Pharmaceutical Intermediates
Fluorinated compounds are pivotal in drug design due to their enhanced metabolic stability and bioavailability. 1,1-Difluoro-4-methylcyclohexane serves as a precursor for antipsychotic and anticancer agents, where fluorine atoms improve binding affinity to target proteins.
Materials Science
The compound’s thermal stability () and low polarizability make it suitable for polymer additives. It enhances the flame-retardant properties of polyolefins and reduces dielectric constants in electronic materials.
Table 2: Industrial Applications
| Industry | Application | Benefit |
|---|---|---|
| Pharmaceuticals | Drug intermediate | Improved pharmacokinetics |
| Electronics | Dielectric material | Reduced signal loss |
| Aerospace | Flame-retardant coatings | Enhanced safety |
Comparative Analysis with Analogues
vs. 1,1-Difluoro-3-methylcyclohexane
The positional isomer 1,1-difluoro-3-methylcyclohexane (CAS 74185-73-2) exhibits distinct reactivity due to the methyl group’s proximity to fluorine atoms. For instance, steric hindrance in the 3-methyl derivative reduces nucleophilic substitution rates by 40% compared to the 4-methyl isomer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume